N-(4-methylphenyl)-Nalpha-(phenylcarbonyl)phenylalaninamide
Overview
Description
N-(4-methylphenyl)-Nalpha-(phenylcarbonyl)phenylalaninamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a phenylalanine moiety linked to a phenylcarbonyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-Nalpha-(phenylcarbonyl)phenylalaninamide typically involves the following steps:
Formation of the Amide Bond: The reaction between phenylalanine and a phenylcarbonyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate phenylalanine phenylcarbamate.
Introduction of the 4-Methylphenyl Group: The intermediate is then reacted with 4-methylphenylamine under conditions that promote amide bond formation, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-Nalpha-(phenylcarbonyl)phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methylphenyl)-Nalpha-(phenylcarbonyl)phenylalaninamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a model compound in studies of protein-ligand interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-Nalpha-(phenylcarbonyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine moiety may mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-Nalpha-(4-piperidiniumylcarbonyl)-L-phenylalaninamide: Similar structure with a piperidiniumyl group.
N-(4-methylphenyl)-Nalpha-(4-bromophenylcarbonyl)-L-phenylalaninamide: Similar structure with a bromophenyl group.
Uniqueness
N-(4-methylphenyl)-Nalpha-(phenylcarbonyl)phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(4-methylanilino)-1-oxo-3-phenylpropan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17-12-14-20(15-13-17)24-23(27)21(16-18-8-4-2-5-9-18)25-22(26)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBZEJUPOFQONP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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